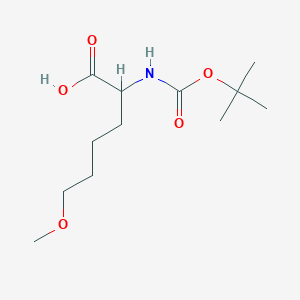![molecular formula C12H16OS B13531728 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13531728.png)
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol is an organic compound with the molecular formula C12H16OS This compound features a cyclopropyl group attached to a phenyl ring substituted with a methylsulfanyl group, and an ethan-1-ol moiety
准备方法
The synthesis of 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol typically involves several steps:
Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable alkene with a carbene precursor.
Substitution Reaction: The phenyl ring is then substituted with a methylsulfanyl group. This can be done using a nucleophilic substitution reaction where a suitable thiol reacts with a halogenated phenyl compound.
Alcohol Formation: The final step involves the introduction of the ethan-1-ol group. This can be achieved through the reduction of a corresponding ketone or aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Addition: The cyclopropyl group can participate in ring-opening reactions under acidic or basic conditions, leading to the formation of linear or branched products.
Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity. It may serve as a lead compound in the development of new drugs or as a tool for studying biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development.
Industry: The compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
作用机制
The mechanism by which 1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}ethan-1-ol can be compared with other similar compounds, such as:
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}methanol: This compound has a similar structure but with a methanol group instead of ethan-1-ol.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}propan-1-ol: This compound features a propanol group, providing different chemical and physical properties.
1-{1-[2-(Methylsulfanyl)phenyl]cyclopropyl}butan-1-ol:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this versatile compound.
属性
分子式 |
C12H16OS |
|---|---|
分子量 |
208.32 g/mol |
IUPAC 名称 |
1-[1-(2-methylsulfanylphenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C12H16OS/c1-9(13)12(7-8-12)10-5-3-4-6-11(10)14-2/h3-6,9,13H,7-8H2,1-2H3 |
InChI 键 |
MOTZLLOPNQZURV-UHFFFAOYSA-N |
规范 SMILES |
CC(C1(CC1)C2=CC=CC=C2SC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


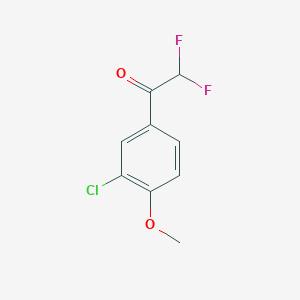
![N-[(3,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13531653.png)
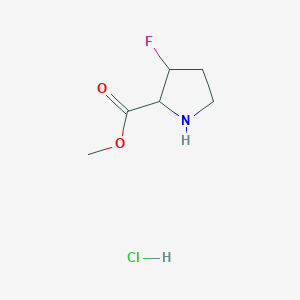
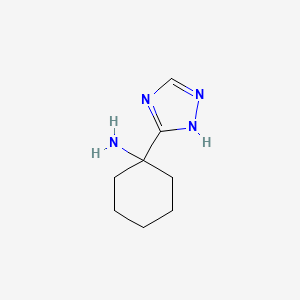
![Piperazine, 1-[2-(1-naphthalenyl)ethyl]-](/img/structure/B13531671.png)
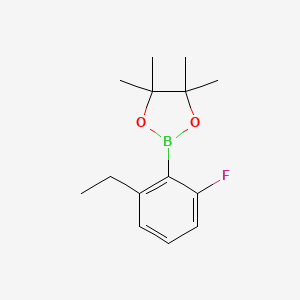
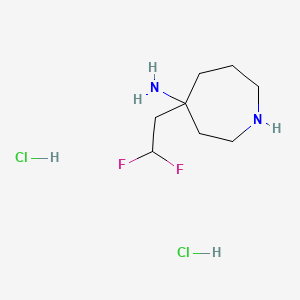
![1-[(Benzyloxy)carbonyl]-4-(difluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13531691.png)
![4-(8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butan-2-amine](/img/structure/B13531700.png)



